N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indene moiety, a cycloheptane ring, and an oxazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indene moiety could be synthesized through a Friedel-Crafts acylation followed by a cyclization step. The oxazole ring could be formed through a cyclodehydration reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The stereochemistry at the 1 and 2 positions of the indene moiety is specified as R and R, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could participate in acid-base reactions, and the oxazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of heterocyclic chemistry often involves the synthesis and structural analysis of complex organic compounds. For example, studies have detailed the synthesis of tetrahydroindazol-4(5H)ones and 7-thiones from reactions of functionalized cyclic enaminones with hydrazine, showcasing methods for constructing heterocyclic frameworks with potential pharmacological activities (E. Ashry, L. F. Awad, O. K. Bdeewy, 2019). Similarly, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds highlights a method for creating compounds that can serve as the basis for peptidomimetics or biologically active molecules (S. Ferrini et al., 2015).
Pharmacological Applications
The development of novel heterocyclic compounds often targets the exploration of their pharmacological potential. Indazole and indole derivatives, for example, have been studied for their monoamine oxidase B (MAO-B) inhibitory activity, with some compounds showing subnanomolar potency and selectivity, indicating potential applications in the treatment of neurological disorders (N. Tzvetkov et al., 2014). Another study synthesized and evaluated pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds in oncology and inflammation (A. Rahmouni et al., 2016).
Organic Synthesis Applications
In organic synthesis, compounds like N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride might find application as intermediates or building blocks for more complex molecules. Research often focuses on developing new synthetic methodologies or routes to access such compounds efficiently. For instance, the study on asymmetric syntheses of amino cyclopropanecarboxylic acids by diastereoselective cyclopropanation of highly functionalized monochiral olefines provides insights into constructing stereochemically complex frameworks (C. Alcaraz et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.ClH/c19-16-12-7-5-4-6-11(12)10-14(16)20-18(22)17-13-8-2-1-3-9-15(13)23-21-17;/h4-7,14,16H,1-3,8-10,19H2,(H,20,22);1H/t14-,16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPNLKSHXAEPER-VNYZMKMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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